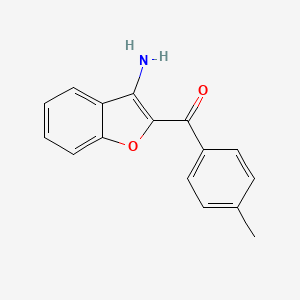

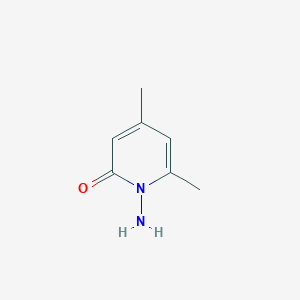

1-氨基-4,6-二甲基吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyridine derivatives involves catalytic reactions and coupling reactions under mild conditions, aiming for high yields and minimal racemization. For example, 4-(Dimethylamino)pyridine N-oxide (DMAPO) has been effectively used as a nucleophilic catalyst in peptide coupling reactions, demonstrating the utility of pyridine derivatives in synthesis processes (Shiina et al., 2008).

Molecular Structure Analysis

Molecular structure studies reveal significant polarization in pyrimidinone molecules, with intramolecular N-H...O hydrogen bonding playing a crucial role. This polarization and hydrogen bonding contribute to the formation of distinct molecular motifs and supramolecular structures, as seen in various pyrimidin-4(3H)-one derivatives (Orozco et al., 2009).

Chemical Reactions and Properties

Pyridine derivatives exhibit a wide range of chemical reactions and properties, including the ability to form stable hydrogen-bonded structures. The study of 2-amino-4,6-dimethylpyridinium salts has highlighted the role of non-classical supramolecular interactions in determining the structures of these compounds, with specific focus on hydrogen bonding and π–π interactions (Haddad et al., 2006).

Physical Properties Analysis

The crystalline structure and hydrogen bonding patterns of pyridine derivatives are key factors influencing their physical properties. For instance, the investigation of 2-amino-4,6-dimethylpyridinium chloride dihydrate demonstrates how N-H⋯O, N-H⋯Cl, and O-H⋯Cl hydrogen bonds contribute to the formation of stable sheets within the crystal, showcasing the compound's structural integrity (Al-Dajani et al., 2011).

科学研究应用

超分子相互作用和结构

1-氨基-4,6-二甲基吡啶-2(1H)-酮已被研究其在形成晶体结构中非经典超分子相互作用方面的作用。例如,对2-氨基-4,6-二甲基吡啶盐的研究揭示了这些相互作用的性质及其对晶体结构形成的影响,突显了该化合物在晶体学中的重要性 (Haddad, AlDamen, & Willett, 2006); (Al-Far & Ali, 2007)。

催化、DNA结合和抗菌活性

研究已探索了与1-氨基-4,6-二甲基吡啶-2(1H)-酮衍生物形成的各种配合物的催化、DNA结合和抗菌性质。例如,对席夫碱配体的研究展示了这些活性,暗示了在生物化学和医学中的潜在应用 (El‐Gammal等,2021)。

抗自由基和化学反应性

该化合物显示出显著的抗自由基活性,特别是在其未改性形式中。其衍生物已被用于分子内环化反应,为了解其化学反应性和在合成化学中的潜在应用提供了见解 (Kulakov et al., 2014)。

氢键和分子相互作用

对1-氨基-4,6-二甲基吡啶-2(1H)-酮衍生物的氢键能力和分子相互作用的研究为理解分子识别过程提供了宝贵信息。这在制药和药物设计领域尤为重要,其中分子相互作用起着至关重要的作用 (Corbin et al., 2001)。

晶体学研究

涉及1-氨基-4,6-二甲基吡啶-2(1H)-酮衍生物的晶体学研究显著促进了我们对分子和晶体结构的理解。这些研究在材料科学和晶体工程领域至关重要 (Al-Dajani et al., 2011)。

安全和危害

属性

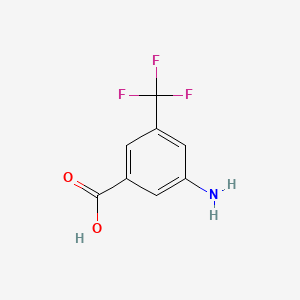

IUPAC Name |

1-amino-4,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(2)9(8)7(10)4-5/h3-4H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOHPNCZMTZNPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351568 |

Source

|

| Record name | 1-amino-4,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-amino-4,6-dimethylpyridin-2(1H)-one | |

CAS RN |

98334-40-8 |

Source

|

| Record name | 1-amino-4,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。